5-Benzoyl-2-methoxybenzenesulfonyl chloride 5-Benzoyl-2-methoxybenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 112699-07-7
VCID: VC20872663
InChI: InChI=1S/C14H11ClO4S/c1-19-12-8-7-11(9-13(12)20(15,17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3
SMILES: COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)Cl
Molecular Formula: C14H11ClO4S
Molecular Weight: 310.8 g/mol

5-Benzoyl-2-methoxybenzenesulfonyl chloride

CAS No.: 112699-07-7

Cat. No.: VC20872663

Molecular Formula: C14H11ClO4S

Molecular Weight: 310.8 g/mol

* For research use only. Not for human or veterinary use.

5-Benzoyl-2-methoxybenzenesulfonyl chloride - 112699-07-7

Specification

CAS No. 112699-07-7
Molecular Formula C14H11ClO4S
Molecular Weight 310.8 g/mol
IUPAC Name 5-benzoyl-2-methoxybenzenesulfonyl chloride
Standard InChI InChI=1S/C14H11ClO4S/c1-19-12-8-7-11(9-13(12)20(15,17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3
Standard InChI Key DLLDKGCYIBQDQO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)Cl
Canonical SMILES COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)Cl

Introduction

Physical and Chemical Properties

5-Benzoyl-2-methoxybenzenesulfonyl chloride possesses a range of distinctive physical and chemical properties that make it suitable for various applications. With a precisely defined molecular formula of C14H11ClO4S and a molecular weight of 310.8 g/mol, this compound presents a complex structure with multiple functional groups. The physical appearance of this compound can vary depending on purity and preparation methods, with suppliers describing it as either a liquid or an off-white to light yellow powder . These variations may reflect different crystalline forms or purification methods employed during manufacturing processes, which can impact the compound's stability and reactivity in chemical applications.

The structural characteristics of 5-Benzoyl-2-methoxybenzenesulfonyl chloride are well-documented through various chemical identifiers. Its standard InChI notation (InChI=1S/C14H11ClO4S/c1-19-12-8-7-11(9-13(12)20(15,17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3) and InChIKey (DLLDKGCYIBQDQO-UHFFFAOYSA-N) provide unique identifiers that distinguish it from other chemical entities. Additionally, the SMILES notation (COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)Cl) offers a simplified string representation of its chemical structure, illustrating the arrangement of atoms and bonds within the molecule. These identifiers are crucial for database searches and chemical information management.

The table below summarizes the key physical and chemical properties of 5-Benzoyl-2-methoxybenzenesulfonyl chloride:

PropertyValue
CAS Number112699-07-7
Molecular FormulaC14H11ClO4S
Molecular Weight310.8 g/mol
Physical AppearanceOff-white to light yellow powder or liquid
Purity (Commercial)≥98% (typically 98-99%)
IUPAC Name5-benzoyl-2-methoxybenzenesulfonyl chloride
PubChem Compound ID2756603
Functional GroupsSulfonyl chloride, methoxy, benzoyl

From a chemical reactivity perspective, 5-Benzoyl-2-methoxybenzenesulfonyl chloride exhibits characteristic behaviors associated with sulfonyl chlorides. The sulfonyl chloride group (-SO2Cl) is highly reactive toward nucleophiles such as amines, alcohols, and thiols, typically undergoing nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and thiosulfonates respectively. This reactivity is further influenced by the neighboring methoxy group, which can exert an electron-donating effect, potentially modifying the electrophilicity of the sulfonyl chloride moiety. The benzoyl group, with its carbonyl functionality, provides an additional reaction site that may participate in various transformations including reductions, nucleophilic additions, and condensation reactions.

Synthesis Methods

The synthesis of 5-Benzoyl-2-methoxybenzenesulfonyl chloride typically follows established methodologies for sulfonyl chloride preparation, with specific adaptations to accommodate the compound's unique substitution pattern. The most common approach involves the reaction of corresponding sulfonic acids with thionyl chloride (SOCl2) under reflux conditions, typically using dichloromethane or chloroform as solvents. This conversion transforms the sulfonic acid group (-SO3H) into the more reactive sulfonyl chloride (-SO2Cl), creating an important intermediate for further chemical transformations. The reaction typically proceeds through the nucleophilic attack of the sulfonic acid oxygen on the thionyl chloride, followed by elimination of HCl and SO2 to yield the desired sulfonyl chloride product.

The preparation of 5-Benzoyl-2-methoxybenzenesulfonyl chloride at industrial or commercial scale requires consideration of several additional factors including reaction efficiency, safety, and environmental impact. Commercial suppliers typically maintain proprietary optimized synthetic protocols to achieve the high purity levels (≥98%) that are standard for this compound . These optimized processes likely incorporate specific purification techniques such as recrystallization, column chromatography, or distillation under reduced pressure to remove impurities and achieve the desired product specifications. The final product quality is generally verified through analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry to confirm identity, purity, and absence of significant contaminants before commercial distribution.

Structural Analysis

The molecular structure of 5-Benzoyl-2-methoxybenzenesulfonyl chloride features a central benzene ring with three distinct functional groups strategically positioned to create a molecule with unique chemical properties. The 2-position bears a methoxy group (-OCH3), which acts as an electron-donating substituent through both resonance and inductive effects, increasing electron density in the aromatic ring system. At the 5-position, a benzoyl group (C6H5CO-) introduces a carbonyl functionality that serves as an electron-withdrawing group, creating an interesting electronic counterbalance to the methoxy substituent. This electronic "push-pull" system contributes to the compound's distinctive reactivity patterns and can influence the regioselectivity of subsequent reactions performed on this scaffold.

Perhaps most significant is the sulfonyl chloride group (-SO2Cl) directly attached to the benzene ring adjacent to the methoxy substituent. This positioning is noteworthy from a reactivity perspective, as the electron-donating effect of the methoxy group can influence the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. The sulfonyl chloride group consists of a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to both the aromatic ring and a chlorine atom. This tetrahedral geometry around the sulfur atom, combined with the highly polarized S-Cl bond, creates a reactive center that readily undergoes nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and thiols.

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